2',3,3'-Trimethylbutyrophenone
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Overview
Description
2’,3,3’-Trimethylbutyrophenone is an organic compound with the molecular formula C13H18O. It is a versatile small molecule scaffold used in various scientific research applications . The compound is characterized by its unique structure, which includes a phenyl group attached to a butyrophenone backbone with three methyl groups at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,3’-Trimethylbutyrophenone typically involves the use of Grignard reactions. The process begins with the preparation of a Grignard reagent, which is then reacted with a suitable precursor to form the desired product. The reaction conditions often include the use of solvents such as toluene or tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2’,3,3’-Trimethylbutyrophenone may involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2’,3,3’-Trimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2’,3,3’-Trimethylbutyrophenone is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,3,3’-Trimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
2’,3,3’-Trimethylbutyrophenone can be compared with other similar compounds, such as:
2,2,3-Trimethylbutane: A structurally related compound with different chemical properties and applications.
2,3,4-Trimethylpentane: Another similar compound used in different industrial applications.
The uniqueness of 2’,3,3’-Trimethylbutyrophenone lies in its specific substitution pattern and the resulting chemical reactivity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)8-13(14)12-7-5-6-10(3)11(12)4/h5-7,9H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOPROQELOTJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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